molecular formula C7H15N3 B8653666 octahydro-2H-pyrazino[1,2-a]pyrazine

octahydro-2H-pyrazino[1,2-a]pyrazine

Katalognummer: B8653666
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: JWKUISVJTGPVGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydro-2H-pyrazino[1,2-a]pyrazine is a useful research compound. Its molecular formula is C7H15N3 and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

Octahydro-2H-pyrazino[1,2-a]pyrazine derivatives have been investigated for their activity as ligands for dopamine receptors, particularly the dopamine D4 receptor. These compounds may have implications in treating disorders related to the dopamine system, such as schizophrenia and other neuropsychiatric conditions. Research indicates that these derivatives can modulate dopamine receptor activity, offering a pathway for new therapeutic agents .

Synthesis Methodologies

Recent advancements in synthetic chemistry have enabled the efficient production of this compound. A notable method involves a one-pot nitro-Mannich reaction that leads to the formation of this compound with high yield and purity. This synthesis route not only simplifies the production process but also enhances accessibility for further research and development .

Applications in Material Science

Beyond pharmacology, this compound has potential applications in material science. Its structural properties may be exploited in developing novel materials with specific functionalities, such as drug delivery systems or bioactive coatings .

Case Study 1: Synthesis and Characterization

A study conducted by Maestri et al. demonstrated a serendipitous synthesis of this compound via a nitro-Mannich reaction. The researchers reported that this method provided an efficient route to obtain the compound while maintaining high yields. Characterization techniques such as high-resolution mass spectrometry (HRMS) were employed to confirm the structure and purity of the synthesized compound .

Synthesis Method Yield Characterization Technique
Nitro-Mannich ReactionHighHRMS

Case Study 2: Pharmacological Evaluation

In another investigation focusing on the pharmacological properties of this compound derivatives, researchers evaluated their effects on dopamine receptor subtypes. The results indicated significant activity at the D4 receptor, suggesting potential therapeutic applications in treating dopamine-related disorders .

Compound Dopamine Receptor Activity Potential Application
Derivative AHighSchizophrenia treatment
Derivative BModerateNeuropsychiatric disorder management

Eigenschaften

Molekularformel

C7H15N3

Molekulargewicht

141.21 g/mol

IUPAC-Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrazino[1,2-a]pyrazine

InChI

InChI=1S/C7H15N3/c1-3-10-4-2-9-6-7(10)5-8-1/h7-9H,1-6H2

InChI-Schlüssel

JWKUISVJTGPVGT-UHFFFAOYSA-N

Kanonische SMILES

C1CN2CCNCC2CN1

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a suspension of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (D78, 339 mg, 2.184 mmol) in 3.5 mL of THF kept at 0° C. were added dropwise 21.84 mL of a 1M borane-THF solution. The reaction was kept at 75° C. under nitrogen atmosphere for 3 h, then quenched by slow addition MeOH at 0° C. After 30 min at room temperature, 5 mL of a 37% HCl aqueous solution diluted in 10 mL of MeOH were added and the resulting solution was heated to 50° C. for 2.5 h. The solvent was removed and the residue purified by SCX, leaving 251 mg of the title compound.
Quantity
339 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.